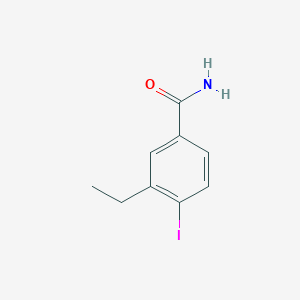
3-Ethyl-4-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-iodobenzamide is an organic compound with the molecular formula C9H10INO It is a derivative of benzamide, where the benzene ring is substituted with an ethyl group at the third position and an iodine atom at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-iodobenzamide typically involves the iodination of 3-ethylbenzamide. One common method is the Sandmeyer reaction, where 3-ethylbenzamide is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the para position. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide moiety or the ethyl group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-ethyl-4-azidobenzamide, while a Suzuki coupling reaction could produce a biaryl compound.
Applications De Recherche Scientifique
3-Ethyl-4-iodobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-iodobenzamide depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The iodine atom can serve as a radiolabel, allowing the compound to be tracked in biological systems. The ethyl group and benzamide moiety may also influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzamide: Lacks the ethyl group, which may affect its reactivity and binding properties.
3-Ethylbenzamide: Lacks the iodine atom, which limits its use in radiolabeling and coupling reactions.
N-Ethyl-4-iodobenzamide: Similar structure but with an ethyl group on the nitrogen atom, affecting its chemical properties.
Uniqueness
3-Ethyl-4-iodobenzamide is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for versatile use in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C9H10INO |
|---|---|
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
3-ethyl-4-iodobenzamide |
InChI |
InChI=1S/C9H10INO/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H2,11,12) |
Clé InChI |
OTNLGQLFRDYPKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


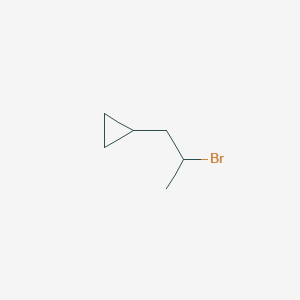
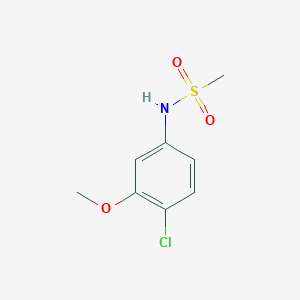
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)

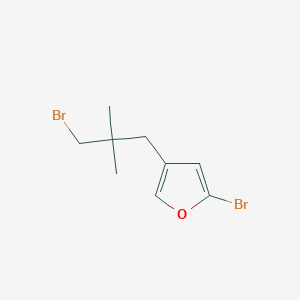
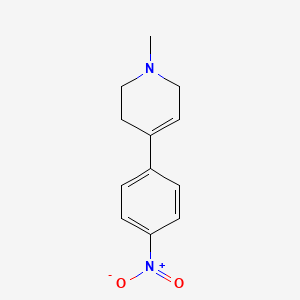


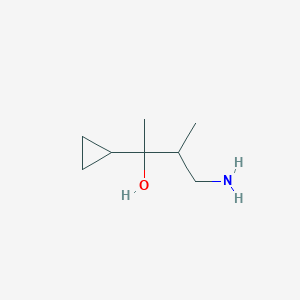

![Benzyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13154977.png)
![[(2S,5R)-5-(4-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13154981.png)
![5-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B13154992.png)
